Cas no 2361638-10-8 (N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide)

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide is a fluorinated acrylamide derivative characterized by its unique structural features, including a difluorophenyl group and a hydroxyl-functionalized ethyl linker. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its reactive acrylamide moiety, which enables further functionalization via Michael addition or polymerization. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a promising intermediate for bioactive molecule development. Its hydroxyl group provides additional derivatization opportunities, facilitating the synthesis of more complex scaffolds. The compound’s well-defined structure ensures reproducibility in synthetic applications, supporting its use in targeted drug discovery and material science.
N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide structure
2361638-10-8 structure
Product name:N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide
CAS No:2361638-10-8
MF:C11H11F2NO2
Molecular Weight:227.20735001564
CID:5379502
PubChem ID:139015339

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-2-propenamide
    • N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide
    • インチ: 1S/C11H11F2NO2/c1-2-10(16)14-6-9(15)11-7(12)4-3-5-8(11)13/h2-5,9,15H,1,6H2,(H,14,16)
    • InChIKey: GVLHFDGDVQXGQT-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=C(F)C=CC=C1F)O)(=O)C=C

じっけんとくせい

  • 密度みつど: 1.265±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 407.7±45.0 °C(Predicted)
  • 酸度系数(pKa): 12.67±0.20(Predicted)

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26575248-0.05g
N-[2-(2,6-difluorophenyl)-2-hydroxyethyl]prop-2-enamide
2361638-10-8 90%
0.05g
$246.0 2023-09-14

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide 関連文献

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamideに関する追加情報

Professional Introduction to N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide (CAS No. 2361638-10-8)

N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2361638-10-8, represents a class of molecules that exhibit promising biological activities. The structural features of this compound, particularly the presence of a 2,6-difluorophenyl group and a hydroxyethyl side chain, make it a subject of intense research interest.

The molecular framework of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide is characterized by its amide functionality and the dual fluorine substitution on the aromatic ring. These structural elements contribute to its unique electronic and steric properties, which are crucial for its interaction with biological targets. The 2,6-difluorophenyl moiety, in particular, has been shown to enhance the metabolic stability and binding affinity of molecules in drug design.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with fluorinated aromatic rings. The fluorine atoms in these compounds can modulate various pharmacokinetic properties, including lipophilicity, solubility, and metabolic half-life. N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide exemplifies this trend, as it combines the benefits of fluorine substitution with a versatile hydroxyethyl side chain that can be further functionalized for targeted drug delivery.

The hydroxyethyl group in the molecule introduces a polar region that can enhance solubility and bioavailability. This feature is particularly important for oral and injectable formulations, where solubility plays a critical role in drug efficacy. Additionally, the amide bond provides a site for further chemical modification, allowing researchers to fine-tune the pharmacological properties of the compound.

Recent studies have highlighted the potential of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide as a lead compound for developing new drugs targeting various diseases. Its structural motif has been investigated for its activity against enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The combination of fluorine atoms and hydroxyl groups makes it an attractive candidate for modulating biological pathways associated with these conditions.

The synthesis of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have been particularly useful in constructing the complex framework of this compound.

The pharmacological profile of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide has been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits significant inhibitory activity against key targets relevant to human health. Its ability to interact with biological macromolecules at both the molecular and cellular levels makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

One of the most compelling aspects of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide is its potential for further derivatization. Researchers have explored various chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties. By introducing additional functional groups or altering the length of the hydroxyethyl side chain, new analogs with improved characteristics can be generated.

The impact of fluorine substitution on the pharmacological properties of N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide underscores the importance of structural optimization in drug development. Fluorinated aromatic compounds have shown remarkable advantages over their non-fluorinated counterparts in terms of stability, bioavailability, and therapeutic efficacy. This compound serves as a testament to the power of fluorine chemistry in creating innovative pharmaceuticals.

As research continues to uncover new applications for N-2-(2,6-difluorophenyl)-2-hydroxyethylprop-2-enamide, its significance in medicinal chemistry is likely to grow. The compound's unique structural features offer a rich foundation for exploring novel drug designs targeting unmet medical needs. By leveraging cutting-edge synthetic methods and pharmacological studies, scientists are paving the way for next-generation therapeutics derived from this versatile molecule.

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